2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid
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Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of butanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but with optimized reaction conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of derivatives with different protecting groups.
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-({[(Benzyloxy)carbonyl]amino}butanoic acid: A similar compound with a different protecting group.
2-({[(tert-Butoxycarbonyl]amino}oxy)butanoic acid: Another derivative with a tert-butoxycarbonyl protecting group.
2-({[(Methoxycarbonyl]amino}oxy)butanoic acid: A derivative with a methoxycarbonyl protecting group.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required.
Properties
Molecular Formula |
C12H15NO5 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylaminooxy)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-2-10(11(14)15)18-13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
MDEALWKYSONFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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